molecular formula C22H17N3O3S B7812035 1-(Benzofuran-2-yl)-2-((9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone

1-(Benzofuran-2-yl)-2-((9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone

Cat. No.: B7812035
M. Wt: 403.5 g/mol
InChI Key: JGTMDQQAYIZTPX-UHFFFAOYSA-N
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Description

1-(Benzofuran-2-yl)-2-((9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone is a heterocyclic compound featuring a benzofuran core linked via a thioether-ethanone bridge to a [1,2,4]triazolo[4,3-a]quinoline scaffold. The quinoline moiety is substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 9 and 5, respectively.

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-2-[(9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3S/c1-13-10-20-23-24-22(25(20)21-15(13)7-5-9-18(21)27-2)29-12-16(26)19-11-14-6-3-4-8-17(14)28-19/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTMDQQAYIZTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=C1C=CC=C3OC)SCC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

A. 1-(1-Benzofuran-2-yl)-2-({4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)ethanone ()

  • Structural Similarities: Shares the benzofuran-2-yl and thio-ethanone backbone. Contains a 1,2,4-triazole ring connected via sulfur.
  • Key Differences: The triazole in is a simple 4H-1,2,4-triazol-3-yl substituted with a trifluoromethylphenyl group, whereas the target compound features a fused triazoloquinoline system with methoxy and methyl substituents.
  • Physicochemical Properties :
    • Molecular Weight: compound (C₁₉H₁₂F₃N₃O₂S): 403.38 g/mol vs. target compound (estimated C₂₂H₁₆N₄O₂S): 400.45 g/mol.
    • The trifluoromethyl group in increases lipophilicity (logP ≈ 4.2), while the methoxy and methyl groups in the target may enhance solubility slightly .

B. (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one ()

  • Structural Similarities: Benzofuran-2-yl group present. Heterocyclic systems (pyrazole, thiazolidinone) with sulfur and ketone functionalities.
  • Key Differences: The target compound uses a thio-ethanone bridge, while employs a thiazolidinone ring. The thiazolidinone in may exhibit different electronic effects due to conjugation with imino groups, whereas the triazoloquinoline in the target offers rigidity and aromatic surface area .
Functional Group Analogues

A. Thiosemicarbazone Derivatives ()

  • Relevance: Both compounds contain sulfur and ketone groups. Thiosemicarbazones are known for metal chelation and anticancer activity, suggesting the target compound’s thioether bridge may confer similar bioactivity .

B. 5-Acetyl-2-amino-4-methyl-1,3-thiazole ()

  • Relevance: Shares an ethanone (acetyl) group. Thiazole rings are bioisosteres of triazoles, often used in drug design.

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison
Property Target Compound Compound Compound
Core Structure Benzofuran + triazoloquinoline + thio-ethanone Benzofuran + 1,2,4-triazole + thio-ethanone Benzofuran + pyrazole + thiazolidinone
Molecular Formula C₂₂H₁₆N₄O₂S (estimated) C₁₉H₁₂F₃N₃O₂S C₂₈H₂₀N₄O₂S
Key Substituents 9-OCH₃, 5-CH₃ on quinoline 4-(CF₃)phenyl on triazole 4-methoxyphenylimino, phenyl groups
Molecular Weight (g/mol) 400.45 403.38 476.54
LogP (Predicted) ~3.8 ~4.2 ~4.5
Synthetic Route Likely involves cyclization of thioureas Arylisothiocyanate coupling Condensation and cyclization

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